Cas no 1042541-14-9 (N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide)

N-(2-{(5-Bromothiophen-2-yl)methylamino}ethyl)acetamide is a brominated thiophene derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a thiophene core substituted with a bromine atom at the 5-position, enhancing its reactivity for further functionalization. The compound also contains an acetamide group linked via an ethylamino spacer, which may contribute to its bioactivity and binding affinity in biological systems. This intermediate is valuable for synthesizing more complex molecules, particularly in the development of targeted therapeutics. Its well-defined chemical properties and stability under controlled conditions make it suitable for use in exploratory drug discovery and structure-activity relationship studies.
N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide structure
1042541-14-9 structure
Product Name:N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide
CAS No:1042541-14-9
MF:C9H13BrN2OS
MW:277.181319952011
MDL:MFCD11162623
CID:5249669
PubChem ID:28710264
Update Time:2025-05-19

N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide
    • n-(2-(((5-Bromothiophen-2-yl)methyl)amino)ethyl)acetamide
    • Acetamide, N-[2-[[(5-bromo-2-thienyl)methyl]amino]ethyl]-
    • N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide
    • MDL: MFCD11162623
    • Inchi: 1S/C9H13BrN2OS/c1-7(13)12-5-4-11-6-8-2-3-9(10)14-8/h2-3,11H,4-6H2,1H3,(H,12,13)
    • InChI Key: LOSTZXUCNODLLQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(CNCCNC(C)=O)S1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 192
  • XLogP3: 1.3
  • Topological Polar Surface Area: 69.4

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Additional information on N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide

Professional Introduction to N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide and CAS No. 1042541-14-9

N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide, a compound with the CAS number 1042541-14-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a 5-bromothiophen-2-yl moiety in its molecular structure suggests a rich chemical reactivity that can be leveraged for the development of novel therapeutic agents.

The compound's structure consists of an acetamide backbone modified with an ethyl chain that terminates in an amino group, further substituted with a 5-bromothiophen-2-yl group. This particular arrangement of functional groups makes N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide a versatile building block for synthesizing more complex molecules. The bromine atom on the thiophene ring introduces electrophilic characteristics, which can be exploited in various chemical transformations, including cross-coupling reactions and nucleophilic substitutions.

In recent years, there has been a surge in research focused on thiophene derivatives due to their broad spectrum of biological activities. Thiophenes, particularly those substituted with bromine, have been extensively studied for their potential as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications. The compound CAS no. 1042541-14-9 is no exception and has been explored in several cutting-edge research projects.

One of the most promising areas of application for N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide is in the development of small-molecule drugs targeting neurological disorders. The combination of the amino and amide functionalities provides multiple sites for interaction with biological targets, making it an ideal candidate for designing molecules with enhanced pharmacological properties. Recent studies have shown that derivatives of this compound exhibit significant potential as modulators of neurotransmitter receptors, which could lead to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The role of the 5-bromothiophen-2-yl group in this context is particularly noteworthy. Thiophene-based compounds have been found to interact with various biological pathways, often through binding to specific protein targets. The bromine atom enhances these interactions by increasing the electrophilicity of the thiophene ring, allowing for more efficient binding and modulation of biological processes. This has led to a growing interest in using such compounds as scaffolds for drug discovery efforts.

Furthermore, the ethyl chain extending from the acetamide group provides flexibility to the molecule, enabling it to adopt multiple conformations that can optimize its interaction with biological targets. This conformational diversity is crucial for achieving high affinity and selectivity in drug design. Researchers have leveraged this property to develop molecules that can selectively target specific enzymes or receptors involved in neurological disorders.

The synthesis of N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the bromine atom into the thiophene ring is typically achieved through halogenation reactions, which can be performed using various reagents such as N-bromosuccinimide (NBS). The subsequent functionalization steps involve nucleophilic substitution reactions where the amino group replaces a leaving group on the brominated thiophene derivative.

In recent years, advances in synthetic methodologies have enabled researchers to streamline these processes, making it more feasible to produce complex molecules like N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing new functional groups into the molecular framework while maintaining high regioselectivity and stereochemical control.

The pharmacological evaluation of N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide has revealed several interesting properties that make it a promising candidate for further development. In vitro studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, leading to effects similar to those observed with existing drugs used for treating neurological disorders. Additionally, preliminary animal studies have demonstrated its safety profile and potential therapeutic efficacy.

The future prospects for this compound are exciting and multifaceted. Researchers are exploring various modifications to its structure to enhance its pharmacological properties further. For instance, introducing additional functional groups or altering the length of the ethyl chain could lead to compounds with improved bioavailability or selectivity. These modifications are being guided by computational modeling studies that predict how changes in the molecular structure will affect its interactions with biological targets.

The integration of computational chemistry techniques into drug discovery has significantly accelerated the process of identifying promising candidates like N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide. By leveraging high-throughput virtual screening and molecular dynamics simulations, researchers can rapidly evaluate large libraries of compounds and identify those most likely to exhibit desired pharmacological properties. This approach has already proven successful in identifying novel therapeutic agents for various diseases.

In conclusion, N-(2-{(5-bromothiophen-2-yl)methylamino}ethyl)acetamide (CAS no. 1042541-14-9) represents a significant advancement in pharmaceutical chemistry with broad applications in drug development. Its unique structural features make it an ideal candidate for designing molecules that target neurological disorders and other diseases. With ongoing research focused on optimizing its pharmacological properties and exploring new synthetic methodologies, this compound is poised to make substantial contributions to future medical treatments.

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